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molecular formula C10H16O B094496 Citral CAS No. 141-27-5

Citral

Cat. No. B094496
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-JXMROGBWSA-N
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Patent
US05053552

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)C1OC=CC=1.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].C([O:23][CH2:24]/[CH:25]=[C:26](/[CH2:28][CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])\[CH3:27])=O>>[CH3:33][C:31](=[CH:30][CH2:29][CH2:28][C:26](=[CH:25][CH:24]=[O:23])[CH3:27])[CH3:32] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
18.2 g
Type
reactant
Smiles
C(=O)OC\C=C(/C)\CCC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053552

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)C1OC=CC=1.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].C([O:23][CH2:24]/[CH:25]=[C:26](/[CH2:28][CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])\[CH3:27])=O>>[CH3:33][C:31](=[CH:30][CH2:29][CH2:28][C:26](=[CH:25][CH:24]=[O:23])[CH3:27])[CH3:32] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
18.2 g
Type
reactant
Smiles
C(=O)OC\C=C(/C)\CCC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053552

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)C1OC=CC=1.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].C([O:23][CH2:24]/[CH:25]=[C:26](/[CH2:28][CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])\[CH3:27])=O>>[CH3:33][C:31](=[CH:30][CH2:29][CH2:28][C:26](=[CH:25][CH:24]=[O:23])[CH3:27])[CH3:32] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
18.2 g
Type
reactant
Smiles
C(=O)OC\C=C(/C)\CCC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053552

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)C1OC=CC=1.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].C([O:23][CH2:24]/[CH:25]=[C:26](/[CH2:28][CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])\[CH3:27])=O>>[CH3:33][C:31](=[CH:30][CH2:29][CH2:28][C:26](=[CH:25][CH:24]=[O:23])[CH3:27])[CH3:32] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
18.2 g
Type
reactant
Smiles
C(=O)OC\C=C(/C)\CCC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CCCC(C)=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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